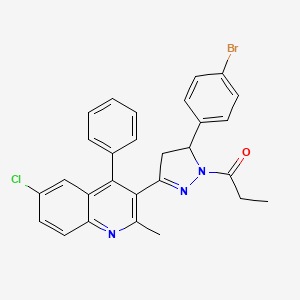
1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C28H23BrClN3O and its molecular weight is 532.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Quinoline-pyrazoline-based compounds have been synthesized and evaluated for their antimicrobial properties. For instance, a study described the synthesis of novel 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones as potential antimicrobial agents. These compounds showed significant antimicrobial activity, with certain derivatives exhibiting potent antimicrobial and antifungal effects against various strains, indicating their potential for development into new antimicrobial agents (Ansari & Khan, 2017).
Antioxidant Properties in Materials Science
Another study focused on the synthesis of 4-hydroxy quinolinone derivatives to investigate their antioxidant efficiency in lubricating greases. The research demonstrated that these compounds could effectively inhibit oxidation in lubricating greases, presenting a valuable application in materials science for enhancing the durability and performance of lubricants (Hussein, Ismail, & El-Adly, 2016).
Synthesis Techniques and Chemical Properties
Further research into the synthesis of pyrazolo[5,1-a]isoquinolines via regioselective C-C coupling and alkyne hydroamination highlights the chemical properties and synthesis techniques of related compounds. These studies contribute to the understanding of the chemical behaviors and potential applications of quinoline and pyrazoline derivatives in synthesizing complex heterocyclic compounds (Fan et al., 2015).
Potential in Corrosion Inhibition and Live Cell Imaging
Moreover, quinoline derivatives have been evaluated for their corrosion inhibition properties, demonstrating their utility in protecting metals against corrosion in acidic environments. This application is crucial for materials science, especially in industries where metal longevity and integrity are paramount (Rbaa et al., 2018). Additionally, new pyrazolo-quinoline scaffolds have shown promise as reversible colorimetric fluorescent probes for selective detection of Zn2+ ions, with potential applications in bioimaging and environmental monitoring (Kasirajan et al., 2017).
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrClN3O/c1-3-26(34)33-25(18-9-11-20(29)12-10-18)16-24(32-33)27-17(2)31-23-14-13-21(30)15-22(23)28(27)19-7-5-4-6-8-19/h4-15,25H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDLDGVMWAKDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(N=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl)C)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)
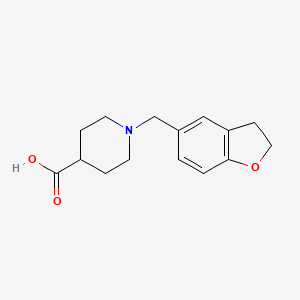
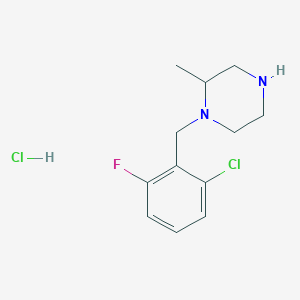
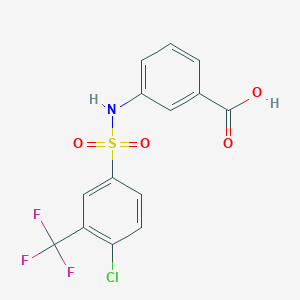
![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)
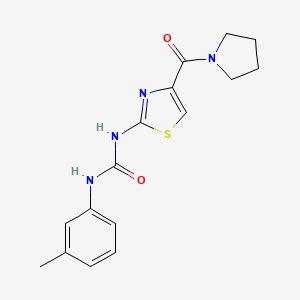
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)
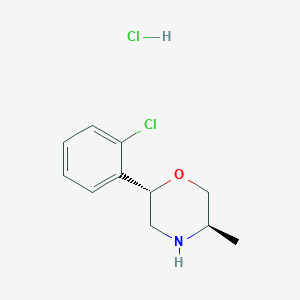
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2952536.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2952537.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-hydroxycyclobutyl)methyl]but-2-enamide](/img/structure/B2952538.png)
![N-1,3-benzodioxol-5-yl-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetamide](/img/structure/B2952539.png)
![1-(2,5-Dimethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2952546.png)
